molecular formula C11H11N3OS B3602806 6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone CAS No. 180028-91-5

6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B3602806
CAS No.: 180028-91-5
M. Wt: 233.29 g/mol
InChI Key: GVBPHNROJVCVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group, a methylphenyl group, and a thioxo group attached to a dihydropyrimidinone ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base such as triethylamine. The general reaction scheme can be represented as follows:

    Starting Materials: Hydrazonoyl halides, alkyl carbothioates or carbothioamides.

    Reaction Conditions: The reaction is conducted in the presence of triethylamine as a base.

    Product Formation: The reaction yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Industry: The compound can be used in the synthesis of dyes and pigments due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in microbial growth and proliferation.

    Pathways Involved: It may inhibit key enzymes in microbial metabolic pathways, leading to the disruption of cellular processes and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazoles: These compounds also contain a thioxo group and exhibit similar biological activities.

    1,3-thiazoles: These heterocycles share structural similarities and have comparable antimicrobial properties.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a fused pyrimidine ring system and show similar pharmacological activities.

Uniqueness

6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methylphenyl group, and a thioxo group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBPHNROJVCVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=O)NC2=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164491
Record name 6-Amino-2,3-dihydro-1-(2-methylphenyl)-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180028-91-5
Record name 6-Amino-2,3-dihydro-1-(2-methylphenyl)-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180028-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-dihydro-1-(2-methylphenyl)-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Reactant of Route 3
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Reactant of Route 4
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Reactant of Route 5
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.